4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline
CAS No.: 638158-79-9
Cat. No.: VC18509222
Molecular Formula: C13H8Br2N2O
Molecular Weight: 368.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 638158-79-9 |
|---|---|
| Molecular Formula | C13H8Br2N2O |
| Molecular Weight | 368.02 g/mol |
| IUPAC Name | 4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline |
| Standard InChI | InChI=1S/C13H8Br2N2O/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2 |
| Standard InChI Key | VNUPQXWYSQMKAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The compound’s IUPAC name, 4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline, reflects its core structure: a benzoxazole ring (a fused benzene and oxazole system) attached to a 2,6-dibromoaniline moiety at the 4-position. Key identifiers include:
The benzoxazole ring contributes aromaticity and electron-deficient properties, while the bromine atoms and aniline group introduce steric bulk and potential sites for electrophilic substitution .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via palladium-catalyzed coupling or nucleophilic aromatic substitution. A patent (DE69622260T2) describes a general method for 2-arylbenzazole derivatives :
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Bromination: 4-Aminophenol is dibrominated at the 2- and 6-positions using bromine in acetic acid.
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Cyclization: The dibrominated intermediate reacts with 2-aminophenol in the presence of polyphosphoric acid (PPA) to form the benzoxazole ring .
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Functionalization: Further modifications (e.g., acetylation, alkylation) are performed on the aniline group if needed .
Reactivity and Stability
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Electrophilic Substitution: The electron-rich aniline group directs electrophiles to the para position, but bromine’s steric hindrance limits reactivity .
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Thermal Stability: Benzoxazole derivatives are generally stable up to 200°C, though bromine substitution may lower decomposition temperatures .
Biological Activity and Applications
Material Science Applications
The bromine atoms enable use as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing conjugated polymers or fluorescent dyes .
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